molecular formula C17H12BrF2NO2 B13567833 Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate

Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate

Cat. No.: B13567833
M. Wt: 380.2 g/mol
InChI Key: DRZUQWAEIQYUFO-UHFFFAOYSA-N
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Description

Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate is a complex organic compound that features a pyridine ring substituted with bromine, phenylethynyl, and difluoroacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate typically involves multiple steps, including halogenation, coupling reactions, and esterification. One common method involves the bromination of a pyridine derivative, followed by a Sonogashira coupling reaction to introduce the phenylethynyl group. The final step involves the esterification of the difluoroacetate group under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate involves its interaction with specific molecular targets. The phenylethynyl group can interact with aromatic residues in proteins, while the difluoroacetate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[6-chloro-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate
  • Ethyl 2-[6-iodo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate
  • Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-dichloroacetate

Uniqueness

Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate is unique due to the presence of both bromine and difluoroacetate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H12BrF2NO2

Molecular Weight

380.2 g/mol

IUPAC Name

ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate

InChI

InChI=1S/C17H12BrF2NO2/c1-2-23-16(22)17(19,20)14-11-10-13(15(18)21-14)9-8-12-6-4-3-5-7-12/h3-7,10-11H,2H2,1H3

InChI Key

DRZUQWAEIQYUFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC(=C(C=C1)C#CC2=CC=CC=C2)Br)(F)F

Origin of Product

United States

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